4-Bromo-3-ethylbenzoic acid
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Overview
Description
4-Bromo-3-ethylbenzoic acid is an organic compound with the molecular formula C9H9BrO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 3-ethylbenzoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 3-ethylbenzyl alcohol or 3-ethylbenzaldehyde.
Oxidation: Formation of 3-ethylbenzoic acid.
Scientific Research Applications
4-Bromo-3-ethylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Biological Studies: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as a building block for drug development.
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors. The bromine and ethyl substituents influence its reactivity and binding affinity, contributing to its overall activity.
Comparison with Similar Compounds
3-Bromo-4-ethylbenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-3-methylbenzoic acid: Similar structure with a methyl group instead of an ethyl group.
4-Bromo-3-propylbenzoic acid: Similar structure with a propyl group instead of an ethyl group.
Uniqueness: 4-Bromo-3-ethylbenzoic acid is unique due to the specific positioning of the bromine and ethyl groups, which influence its chemical reactivity and potential applications. The ethyl group provides steric hindrance and electronic effects that differentiate it from its methyl and propyl analogs, affecting its behavior in chemical reactions and interactions with biological targets.
Properties
IUPAC Name |
4-bromo-3-ethylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIPPYAWWAWDOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741698-92-0 |
Source
|
Record name | 4-bromo-3-ethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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